molecular formula C22H28N2O3 B5341775 1-{1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-1H-indol-3-yl}-1-butanone

1-{1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-1H-indol-3-yl}-1-butanone

Cat. No. B5341775
M. Wt: 368.5 g/mol
InChI Key: ROLNPNCHCVOZHU-UHFFFAOYSA-N
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Description

1-{1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-1H-indol-3-yl}-1-butanone, also known as C21H28N2O3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-{1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-1H-indol-3-yl}-1-butanone involves its ability to selectively bind to the dopamine D3 receptor, which is predominantly found in the mesolimbic pathway of the brain. By blocking the activation of this receptor, the compound reduces the release of dopamine, a neurotransmitter that is associated with reward and pleasure. This mechanism of action is believed to underlie the anxiolytic and antidepressant effects of the compound.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to decrease locomotor activity in animal models, indicating a reduction in the motor response to rewards. It has also been shown to decrease the release of glutamate, an excitatory neurotransmitter that is involved in the regulation of mood and anxiety. Additionally, the compound has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-{1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-1H-indol-3-yl}-1-butanone in lab experiments is its selectivity for the dopamine D3 receptor, which allows for precise manipulation of the mesolimbic pathway. However, one of the limitations of using this compound is its relatively low potency, which requires higher concentrations to achieve significant effects.

Future Directions

There are several future directions for research on 1-{1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-1H-indol-3-yl}-1-butanone. One potential area of research is the development of more potent derivatives of the compound that can achieve significant effects at lower concentrations. Another area of research is the investigation of the compound's effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, the compound's potential applications in the treatment of anxiety and depression warrant further investigation.

Synthesis Methods

The synthesis of 1-{1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-1H-indol-3-yl}-1-butanone involves the reaction between 3-indolecarboxaldehyde and 1-(1-oxoethyl)azepane-4-carboxylic acid followed by a condensation reaction with butanone. The final product is obtained through a purification process that involves recrystallization.

Scientific Research Applications

1-{1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-1H-indol-3-yl}-1-butanone has shown potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that this compound acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction. It has also been found to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.

properties

IUPAC Name

1-[1-[2-(1-oxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]indol-3-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-2-6-20(25)18-15-24(19-8-4-3-7-17(18)19)16-21(26)23-12-10-22(11-13-23)9-5-14-27-22/h3-4,7-8,15H,2,5-6,9-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLNPNCHCVOZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCC4(CCCO4)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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